Mu-Opioid Receptor Binding Affinity: Dezocine vs. Morphine, Fentanyl, Butorphanol, and Nalbuphine
In a comprehensive competitive binding study, dezocine demonstrated a μ-opioid receptor (MOR) Ki of 3.7 ± 0.7 nM, substantially more potent than morphine (Ki = 1–5 nM range depending on assay conditions) and comparable to butorphanol at the mu1 site [1]. Critically, dezocine displayed 8.6-fold selectivity for MOR over KOR (Ki 31.9 ± 1.9 nM) and 142-fold selectivity over δ-receptor (Ki 527 ± 70 nM), a selectivity profile distinct from butorphanol which shows higher affinity at kappa receptors [1][2]. At the sigma receptor, dezocine exhibited a Ki of approximately 0.5 μM, similar to nalbuphine but weaker than morphine, fentanyl, and butorphanol (all >1 μM) [3]. This binding signature underpins dezocine's unique functional profile as a MOR partial agonist and KOR antagonist rather than a KOR agonist.
| Evidence Dimension | Opioid receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | MOR Ki: 3.7 ± 0.7 nM; KOR Ki: 31.9 ± 1.9 nM; DOR Ki: 527 ± 70 nM; Sigma Ki: ~0.5 μM |
| Comparator Or Baseline | Butorphanol: MOR (mu1) Ki < dezocine; KOR Ki ~0.1–1 nM (higher affinity). Morphine: MOR Ki ~1–5 nM; KOR Ki >100 nM. Nalbuphine: Sigma Ki ~0.5 μM; KOR agonist profile. |
| Quantified Difference | Dezocine is MOR-selective (8.6× over KOR). Butorphanol is KOR-preferring. Dezocine is a KOR antagonist functionally; butorphanol and nalbuphine are KOR partial agonists. |
| Conditions | Competitive radioligand binding assays in HEK293 cell membranes expressing cloned human opioid receptors; ± 100 mM NaCl conditions. |
Why This Matters
Procurement decisions for analgesic development or pharmacological research must account for receptor selectivity: dezocine's MOR-preferring/KOR-antagonist profile predicts lower dysphoria and psychotomimetic effects compared to KOR-agonist comparators like butorphanol and pentazocine.
- [1] Liu R, Huang XP, Yeliseev A, Xi J, Roth BL. Novel molecular targets of dezocine and their clinical implications. Anesthesiology. 2014 Mar;120(3):714-23. Table/Results: Affinities for dezocine were 3.7 ± 0.7 nM (μ), 527 ± 70 nM (δ), and 31.9 ± 1.9 nM (κ). doi: 10.1097/ALN.0000000000000076. View Source
- [2] Ye RR, Jiang S, Xu X, Lu Y, Wang YJ, Liu JG. Dezocine as a potent analgesic: overview of its pharmacological characterization. Acta Pharmacol Sin. 2022 Jul;43(7):1646-1657. Table 1. doi: 10.1038/s41401-021-00790-6. View Source
- [3] Chen JC, Smith ER, Cahill M, Cohen R, Fishman JB. The opioid receptor binding of dezocine, morphine, fentanyl, butorphanol and nalbuphine. Life Sci. 1993;52(4):389-96. doi: 10.1016/0024-3205(93)90152-s. View Source
